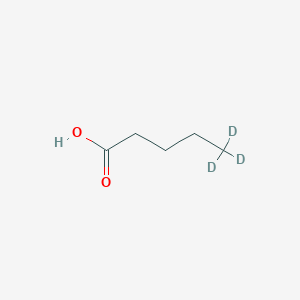
Methyl N-phenylformimidate
Übersicht
Beschreibung
Methyl N-phenylformimidate is an organic compound with the molecular formula C8H9NO. It is a formimidate ester, specifically the methyl ester of N-phenylformimidic acid. This compound is known for its utility in organic synthesis, particularly in the formation of various heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl N-phenylformimidate can be synthesized through the reaction of aniline with methyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows:
- Aniline is mixed with methyl orthoformate.
- An acid catalyst, such as hydrochloric acid, is added to the mixture.
- The reaction mixture is heated to facilitate the formation of this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of sulfated zirconia as a catalyst. This method provides a high yield of the desired product at relatively low temperatures (around 313 K) .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-phenylformimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the formimidate group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions
Major Products Formed
Oxidation: Amides and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted formimidates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Methyl N-phenylformimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of protein and nucleic acid interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of methyl N-phenylformimidate involves its reactivity with nucleophiles. The formimidate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-phenylformimidate: Similar in structure but with an ethyl group instead of a methyl group.
N-methylformanilide: Another formimidate ester with a different substitution pattern.
N-phenylformamide: A related compound with a formamide group instead of a formimidate
Uniqueness
Methyl N-phenylformimidate is unique due to its specific reactivity and the ease with which it can be synthesized. Its methyl ester group provides distinct chemical properties compared to its ethyl or formamide counterparts, making it particularly useful in certain synthetic applications .
Eigenschaften
IUPAC Name |
methyl N-phenylmethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLOWASJGSAGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10493207 | |
| Record name | Methyl phenylmethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36169-82-1 | |
| Record name | Methyl phenylmethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10493207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)
![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)
![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
